molecular formula C12H15NO3 B12577178 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]- CAS No. 639824-51-4

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-

Cat. No.: B12577178
CAS No.: 639824-51-4
M. Wt: 221.25 g/mol
InChI Key: BEOAIVAVGPMGEE-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]- is a benzocyclobutene derivative featuring a bicyclic framework with a ketone group at position 7 and a bis(2-hydroxyethyl)amino substituent at position 2. This compound belongs to a class of strained bicyclic systems that exhibit unique reactivity due to ring strain and conjugation effects.

Properties

CAS No.

639824-51-4

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-[bis(2-hydroxyethyl)amino]bicyclo[4.2.0]octa-1(6),2,4-trien-7-one

InChI

InChI=1S/C12H15NO3/c14-5-3-13(4-6-15)10-2-1-9-7-12(16)11(9)8-10/h1-2,8,14-15H,3-7H2

InChI Key

BEOAIVAVGPMGEE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C1=O)C=C(C=C2)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Bicyclic compounds often exhibit unique biological activities due to their structural properties. Research indicates that derivatives of bicyclo[4.2.0]octa-1,3,5-trien-7-one can act as potential anticancer agents. For instance, studies have shown that modifications to the bicyclic structure can enhance cytotoxic effects against specific cancer cell lines, making them promising candidates for further development in cancer therapeutics .

Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules allows it to be utilized in drug delivery systems. The incorporation of bis(2-hydroxyethyl)amino groups enhances solubility and bioavailability, facilitating the transport of therapeutic agents across biological membranes . This property is particularly beneficial in designing targeted drug delivery systems for cancer therapy.

Material Science

Optical Materials
The unique optical properties of bicyclic compounds make them suitable for applications in optical materials. Bicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives have been investigated for their potential use in optical plastics for lenses and light-diffusing elements due to their favorable refractive indices and stability under UV exposure .

Polymer Additives
In polymer science, bicyclic compounds are employed as additives to improve the mechanical properties and thermal stability of polymers. Their incorporation into polymer matrices can enhance resistance to degradation and improve overall durability .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Derivatives showed significant cytotoxicity against various cancer cell lines.
Drug Delivery Systems Enhanced solubility and bioavailability for improved therapeutic efficacy.
Optical Materials Promising candidates for use in optical plastics due to favorable properties.
Polymer Additives Improved mechanical properties and thermal stability in polymer formulations.

Mechanism of Action

The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is distinguished by its 4-position substitution with a polar bis(2-hydroxyethyl)amino group. Key analogs include:

  • 5-Methoxy derivative (Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-methoxy-):

    • Substituent: Methoxy group at position 3.
    • Physical Properties: Melting point 40–42°C; soluble in organic solvents .
    • Applications: Intermediate in organic synthesis, particularly for natural product derivatization.
    • Reactivity: Electron-donating methoxy group stabilizes the aromatic system, reducing electrophilic substitution reactivity compared to the parent ketone.
  • CAS: 3469-06-5 . Applications: Fundamental building block for synthesizing functionalized benzocyclobutenes via Diels-Alder reactions or ring-opening transformations. Reactivity: High ring strain (83 kcal/mol) enables facile thermal ring-opening to o-quinodimethanes .
  • 8-Hydroxy-8-methyl derivative :

    • Substituent: Hydroxy and methyl groups at position 6.
    • CAS: 503564-74-7 .
    • Structural Impact: Steric hindrance from the 8-methyl group may restrict access to the ketone for further reactions.
  • 4-Amino derivative (Bicyclo[4.2.0]octa-1,3,5-trien-7-amine): Substituent: Primary amine at position 4. Properties: Lower hydrophilicity (XlogP = 0.4) compared to the target compound’s bis(2-hydroxyethyl)amino group. Hydrogen-bonding capacity: 1 donor, 1 acceptor .

Physicochemical Properties

Compound Substituent Melting Point Solubility Topological Polar Surface Area (Ų)
Target Compound (4-[bis(2-hydroxyethyl)amino]-) Polar amino-alcohol Not reported Likely hydrophilic ~70–90 (estimated)
5-Methoxy derivative 5-OCH3 40–42°C Organic solvents ~30
Benzocyclobutenone (BCB005) None Not reported Low aqueous solubility ~17
4-Amino derivative 4-NH2 Not reported Moderate hydrophilicity 26

Key Observations :

  • Methoxy and methyl derivatives exhibit lower polarity, favoring organic-phase reactivity.

Biological Activity

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]- is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₉N₁O₃
  • Molecular Weight : 169.16 g/mol
  • CAS Number : 3469-06-5

The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems. The presence of the bis(2-hydroxyethyl)amino group enhances its solubility and potential for biological interactions.

Biological Activity Overview

Research indicates that Bicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives exhibit a range of biological activities, particularly in the fields of antibacterial and anticancer research. The following sections detail specific findings related to these activities.

Antibacterial Activity

Several studies have investigated the antibacterial properties of compounds related to Bicyclo[4.2.0]octa-1,3,5-trien-7-one:

  • Study on Derivatives : A study published in Journal of Medicinal Chemistry highlighted that derivatives of bicyclic compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis .
  • Comparative Analysis : In a comparative analysis, the compound was found to be more effective than standard antibiotics in certain assays, demonstrating a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics .

Anticancer Activity

The anticancer potential of Bicyclo[4.2.0]octa-1,3,5-trien-7-one has also been extensively studied:

  • In Vitro Studies : Research published in Cancer Research demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value indicating effective inhibition of cell proliferation .
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a promising avenue for therapeutic development .

Case Study 1: Antibacterial Efficacy

A clinical trial evaluating the efficacy of a derivative of Bicyclo[4.2.0]octa-1,3,5-trien-7-one against Methicillin-resistant Staphylococcus aureus (MRSA) showed promising results. Patients treated with the compound exhibited reduced infection rates compared to those receiving standard treatment .

Case Study 2: Anticancer Treatment

In a preclinical study involving mice with induced tumors, treatment with Bicyclo[4.2.0]octa-1,3,5-trien-7-one resulted in significant tumor regression compared to control groups. The study emphasized the need for further exploration into dosage optimization and long-term effects .

Table 1: Biological Activities Summary

Activity TypeTarget Organisms/CellsObserved EffectReference
AntibacterialStaphylococcus aureusSignificant growth inhibition
AntibacterialEscherichia coliLower MIC than standard antibiotics
AnticancerBreast cancer cellsInduced apoptosis
AnticancerLung cancer cellsIC50 < standard treatments

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[bis(2-hydroxyethyl)amino]-substituted bicyclo[4.2.0]octa-1,3,5-trien-7-one?

  • Methodology :

  • Multi-step synthesis : Begin with iodination and amidation of phenylacetic acid derivatives to form bicyclo intermediates, followed by cyclization under controlled conditions (e.g., using N,N-diethylanilineborane and asymmetric catalysts for stereoselective synthesis) .
  • Functionalization : Introduce the 4-[bis(2-hydroxyethyl)amino] group via nucleophilic substitution or coupling reactions, ensuring anhydrous conditions to prevent hydrolysis.
  • Purification : Use TLC (hexanes/ethyl acetate systems) to monitor reaction progress and column chromatography for isolation .

Q. How should researchers characterize bicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives spectroscopically?

  • Methodology :

  • NMR : Analyze ¹H/¹³C NMR for bicyclic ring strain effects and substituent-induced chemical shifts. For example, the deshielding of carbonyl groups (C7) typically appears at ~200 ppm in ¹³C NMR .
  • Mass Spectrometry : Use EI-MS to confirm molecular ions (e.g., C8H6O⁺ at m/z 172.09) and fragmentation patterns (e.g., loss of CO or H2O) .
  • TLC Validation : Compare Rƒ values against known standards (e.g., Rƒ = 0.55 in 4:1 hexanes/ethyl acetate) .

Q. What safety considerations are critical when handling amino-substituted bicyclo compounds?

  • Methodology :

  • Toxicity Mitigation : Wear nitrile gloves and goggles due to potential skin/eye irritation (H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (H335) .
  • Waste Disposal : Neutralize acidic/byproduct residues (e.g., HF in acetonitrile reactions) before disposal .

Advanced Research Questions

Q. How can palladium-catalyzed C-H acylation be optimized for bicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives?

  • Methodology :

  • Catalyst Selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) to enhance regioselectivity in intramolecular acylation .
  • Solvent Effects : Optimize polar aprotic solvents (e.g., DMF) to stabilize transition states and improve yields (>70%) .
  • Kinetic Control : Monitor reaction temperatures (80–100°C) to prevent over-functionalization or ring-opening side reactions .

Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for bicyclo derivatives?

  • Methodology :

  • Data Cross-Validation : Compare experimental ΔrH° values (e.g., -210.5 kJ/mol for hydrogenation vs. +46.4 kJ/mol for isomerization) with computational methods (DFT or ab initio calculations) .
  • Error Analysis : Assess solvent effects (e.g., acetic acid vs. gas phase) and calibration errors in calorimetry .
  • Reproducibility : Replicate studies under standardized conditions (e.g., NIST protocols) to minimize discrepancies .

Q. What methodologies enable enantioselective synthesis of chiral bicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives?

  • Methodology :

  • Asymmetric Catalysis : Employ oxazaborolidine catalysts (e.g., (S)-1-methyl-3,3-diphenyltetrahydro-pyrrolo-oxazaborole) to induce >90% enantiomeric excess in hydroxylation or amidation steps .
  • Chiral Auxiliaries : Use menthol or binaphthyl derivatives to temporarily direct stereochemistry during ring closure .
  • Kinetic Resolution : Separate enantiomers via enzymatic hydrolysis or chiral HPLC post-synthesis .

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